molecular formula C24H28N4O5S2 B2949296 ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate CAS No. 2097937-78-3

ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate

Cat. No.: B2949296
CAS No.: 2097937-78-3
M. Wt: 516.63
InChI Key: BXSDIYVCPQZJTQ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine ring. Key structural elements include:

  • Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system combining thiophene and pyrimidine rings, known for its role in modulating kinase inhibition and antimicrobial activity .
  • Piperidine substituent: A 4-substituted piperidine moiety with an ethyl carboxylate group at position 1, enhancing solubility and enabling interactions with biological targets .
  • Sulfanyl-linked carbamoylmethyl group: Attached to the thienopyrimidine core, this group connects to a 2-ethoxyphenyl carbamate, contributing to steric bulk and electronic effects .

Properties

IUPAC Name

ethyl 4-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-3-32-19-8-6-5-7-17(19)25-20(29)15-35-23-26-18-11-14-34-21(18)22(30)28(23)16-9-12-27(13-10-16)24(31)33-4-2/h5-8,11,14,16H,3-4,9-10,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSDIYVCPQZJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups:

  • Ethyl group : Contributes to lipophilicity.
  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Often associated with various pharmacological effects.
  • Carbamoyl and sulfanyl groups : These may enhance biological interactions.

Molecular Formula

The molecular formula of the compound is C23H26N4O4SC_{23}H_{26}N_4O_4S, indicating a relatively complex structure with potential for multiple interactions within biological systems.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed activity against various bacterial strains, suggesting that the target compound may also possess comparable efficacy .

Anticancer Potential

Several derivatives of pyrimidine compounds have been investigated for their anticancer properties. In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways such as the mitochondrial pathway and caspase activation . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. For instance, related piperidine derivatives have shown inhibitory activity against enzymes such as α-glucosidase and dihydrofolate reductase (DHFR), which are critical in metabolic pathways and cancer treatment .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of thieno[3,2-d]pyrimidine were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly compared to standard antibiotics. This suggests that this compound could be a candidate for further development in antimicrobial therapies .

Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of related thieno[3,2-d]pyrimidines on various cancer cell lines. The study revealed that these compounds induced cell cycle arrest and apoptosis in breast cancer cells. The mechanism was attributed to the activation of p53 pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This supports the hypothesis that this compound may have significant anticancer potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidine-Piperidine Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(Carbamoylmethylsulfanyl), 3-(piperidin-4-yl), 1-ethyl carboxylate, 2-ethoxyphenyl ~495* Hypothesized kinase inhibition
1-[7-(4-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide Thieno[3,2-d]pyrimidin-4-one 7-(4-methylphenyl), piperidine-3-carboxamide, pyridinylmethyl ~448 Screening candidate for antimicrobial activity
1-[3-(3-Methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[1-(pyridin-3-yl)ethyl]piperidine-4-carboxamide Thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenyl), piperidine-4-carboxamide, pyridinylethyl ~478 Antitumor screening
3-Ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 3-ethyl, sulfanyl-benzoxazine 401.5 Undisclosed (structural analog)

*Estimated based on molecular formula.

Key Observations :

  • Thienopyrimidine Core: All analogs share this scaffold, critical for π-π stacking and hydrogen bonding in target binding .
  • Piperidine Modifications: The target compound’s ethyl carboxylate (vs.
  • Substituent Effects : The 2-ethoxyphenyl group in the target compound may confer metabolic stability compared to methoxy or pyridinyl groups in analogs .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s ethoxyphenyl and ethyl carboxylate groups balance logP values (~2.5–3.5), compared to higher logP in pyridinyl-containing analogs (~3.5–4.0) .
  • Bioactivity: Piperidine-thienopyrimidine hybrids exhibit kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial effects . The target compound’s ethoxy group may enhance selectivity for bacterial targets over human kinases .

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